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Cat. No.: B064219 Get Quote

This guide provides troubleshooting advice and answers to frequently asked questions to help

researchers, scientists, and drug development professionals minimize keratin contamination

during trichloroacetic acid (TCA) protein precipitation and subsequent analyses like mass

spectrometry.

Frequently Asked Questions (FAQs)
Q1: What is keratin, and why is it a significant problem in protein analysis?

A1: Keratins are abundant structural proteins found in human skin, hair, and nails, as well as in

dust and on many laboratory surfaces.[1][2][3] They are a major source of contamination in

sensitive protein analyses, such as mass spectrometry.[1][4][5] When present, even in trace

amounts, keratin can obscure the signals of low-abundance proteins of interest, leading to

inaccurate results and a decrease in protein identifications.[2][4][5]

Q2: What are the most common sources of keratin contamination in a laboratory setting?

A2: Keratin contamination can be introduced at almost any stage of an experiment. The

primary sources include:

Personnel: Shedding of skin cells and hair from the researcher.[3][6]

Laboratory Environment: Dust and airborne particles are often rich in keratin.[2][3]
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Labware and Consumables: Pipette tips, microcentrifuge tubes, glassware, and gloves can

all be sources of contamination.[3] Latex gloves, in particular, have been cited as a source.

[4][5][7]

Reagents and Solutions: Communal or improperly stored buffers and reagents can become

contaminated over time.[6][8]

Apparel: Wool clothing can be a source of animal keratin contamination.[1][4]

Q3: How does the TCA precipitation protocol itself contribute to or help with keratin

contamination?

A3: TCA precipitation is a method used to concentrate proteins and remove non-protein

contaminants like salts and some detergents.[9] While the protocol itself doesn't inherently add

keratin, every step—pipetting, vortexing, centrifuging—is an opportunity to introduce it from the

environment, the researcher, or contaminated labware. The denaturing nature of TCA

precipitation will not eliminate existing keratin contamination.[9] Therefore, maintaining a

keratin-free workflow during the procedure is critical.

Q4: I am preparing a sample for mass spectrometry. What are the most critical steps to focus

on to prevent keratin contamination?

A4: For mass spectrometry, which is highly sensitive, every step is critical. However, the in-gel

digestion process has been identified as a particularly significant source of keratin

contaminants.[10] Key preventative measures include working in a laminar flow hood, wearing

appropriate personal protective equipment (PPE), using high-purity reagents, and meticulously

cleaning all work surfaces and equipment.[3][4][5][11]

Troubleshooting Guide
Scenario 1: My mass spectrometry results are dominated by keratin peaks, masking my protein

of interest. What are the likely causes?

This is a common issue stemming from contamination introduced during sample preparation.

Use the following table to review your workflow and identify potential sources of keratin.
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Potential Source Category
Specific Contamination

Source

Recommended Preventative

Action

Analyst & Apparel
Skin flakes, hair, breathing

over samples

Always wear a clean lab coat,

powder-free nitrile gloves, and

consider a hairnet or face

mask.[2][3][6] Avoid leaning

over open sample tubes.[6]

Wool clothing

Avoid wearing wool sweaters

or other wool garments in the

lab.[1][4]

Workspace Environment
Dust on benchtop and

equipment

Work in a laminar flow hood if

possible.[4][5] Before starting,

wipe down the bench, pipettes,

and racks with 70% ethanol or

methanol.[2][4][12]

Static electricity on plasticware

An electrostatic eliminator can

significantly reduce keratin

contamination, as static can

attract dust particles.[10]

Labware & Consumables
Contaminated pipette tips,

tubes, gel rigs

Use new, unopened boxes of

tips and tubes.[13] Do not use

items from shared, open

containers.[13] Clean gel tanks

and glassware thoroughly with

high-purity water and organic

solvent.[6][8]

Plastic wrap or parafilm for

sealing

Avoid using plastic wrap or

parafilm to cover gels or tubes,

as these can be sources of

contamination.[7] Use clean,

dedicated containers.[4][5]

Reagents & Buffers Contaminated communal

stocks

Prepare fresh solutions with

high-purity, HPLC-grade

reagents.[6][14] Aliquot
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reagents for single use to

prevent contamination of stock

solutions.[15]

Scenario 2: I followed standard clean procedures, but still see background keratin. What are

some less obvious sources I might be overlooking?

Even with careful technique, subtle sources can introduce keratin. Consider these possibilities:

Contaminated Glassware: Detergents used for washing glassware can be a source of

polyethylene glycol (PEG), which interferes with mass spectrometry, and glassware left to

dry by a sink can accumulate keratin from dust.[8] It's recommended to rinse glassware with

hot water followed by an organic solvent like isopropanol or ethanol.[8]

Shared Equipment: Communal equipment like gel tanks, staining boxes, and light boxes are

common sources of cross-contamination.[8][14] Always clean them thoroughly before your

own use.

Reagent Storage: Storing buffers and reagents in plastic tubes for extended periods is not

recommended. Use appropriate glassware for storage.[6]

Glove Contamination: Touching your face, phone, or a pen with your gloves contaminates

them.[8] Change gloves frequently, especially after touching any surface not directly involved

in the experiment.[15]

Experimental Protocols
Protocol 1: Keratin-Minimized TCA Protein Precipitation
This protocol incorporates best practices to reduce keratin contamination during the

precipitation process.

Preparation:

Put on a clean lab coat and powder-free nitrile gloves.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.technologynetworks.com/analysis/how-to-guides/preparing-perfect-non-covalent-protein-complexes-for-analysis-by-mass-spectrometry-12-key-thoughts-307775
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://research.childrenshospital.org/research-units/proteomics-center-research/useful-protocols
https://www.monash.edu/__data/assets/pdf_file/0005/3733997/PQMS3-MPMP-REF-0026-Sample-requirements-for-mass-spectrometry-v2.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.technologynetworks.com/analysis/how-to-guides/preparing-perfect-non-covalent-protein-complexes-for-analysis-by-mass-spectrometry-12-key-thoughts-307775
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thoroughly clean your workspace (preferably a laminar flow hood) and pipettes with 70%

ethanol.[12]

Use fresh, high-purity reagents and sterile, individually wrapped or new packages of

microcentrifuge tubes and pipette tips.

Precipitation:

Start with your protein sample in a clean 1.5 mL microcentrifuge tube.

(Optional but recommended) Add sodium deoxycholate to a final concentration of 0.02%

to act as a carrier, especially for dilute samples. Mix gently.

Add ice-cold 100% (w/v) Trichloroacetic Acid (TCA) to your sample to achieve a final

concentration of 10-20%.

Vortex briefly to mix. When opening the tube, aim it away from your face.[12]

Incubate the sample on ice for 30 minutes.

Pelleting and Washing:

Centrifuge at maximum speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the

protein.

Carefully aspirate and discard the supernatant without disturbing the pellet. A flaky pellet

may be visible along the side of the tube.[14]

Add 500 µL of ice-cold acetone to the tube to wash the pellet and remove residual TCA.

Vortex briefly and centrifuge again at maximum speed for 5 minutes at 4°C.

Carefully discard the acetone supernatant. Repeat the wash step at least once more to

ensure all TCA is removed.

Drying and Resuspension:
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After the final wash, remove all residual acetone and let the pellet air-dry in the laminar

flow hood for a few minutes. Do not over-dry, as this can make the protein difficult to

resolubilize.

Resuspend the protein pellet in the appropriate buffer for your downstream application

(e.g., SDS-PAGE loading buffer).

Visualization
Troubleshooting Workflow for Keratin Contamination
The following diagram outlines a logical workflow for identifying and mitigating sources of

keratin contamination when it is detected in experimental results.
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Step 1: Review & Immediate Actions

Keratin Contamination Detected
in Mass Spec Results

Review Personal Protective
Equipment (PPE) Usage

Initiate Troubleshooting

category_node action_node check_node result_node

Action: Enforce strict use of new gloves,
lab coat, hairnet. Change gloves frequently.

Identify Gaps

Review Workspace
Cleaning Protocols

Action: Clean all surfaces with Ethanol/Methanol.
Work in laminar flow hood.

Identify Gaps

Review Reagent &
Labware Handling

Action: Use fresh, high-purity reagents.
Use new/dedicated tubes & tips.

Identify Gaps

Rerun Experiment with
Corrective Actions

Keratin
Reduced?

Problem Resolved

Yes

Investigate Subtle Sources
(e.g., shared equipment, static,

water purity, apparel)

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for keratin contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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